

An In-Depth Technical Guide to Ethyl 6-ethynylpicolinate: Structure, Synthesis, and Characterization

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Compound of Interest

Compound Name: Ethyl 6-ethynylpicolinate

Cat. No.: B1510287

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
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in **Ethyl 6-ethynylpicolinate**. This versatile heterocyclic building block, featuring a pyridine core functionalized with both an ethyl ester and a terminal alkyne, holds significant potential in the synthesis of complex molecular architectures. We will delve into its fundamental properties, provide a field-proven synthetic protocol with mechanistic insights, and detail the analytical methods required for its structural validation.

Core Molecular Structure and Physicochemical Properties

Ethyl 6-ethynylpicolinate is a substituted pyridine derivative. The strategic placement of the ethynyl group at the 6-position and the ethyl ester at the 2-position provides two distinct and reactive handles for further chemical modification, making it a valuable synthon in organic chemistry and drug discovery.

The fundamental properties of **Ethyl 6-ethynylpicolinate** are summarized below. These identifiers are crucial for sourcing, regulatory submission, and computational modeling.

Property	Value	Source(s)
IUPAC Name	Ethyl 6-ethynylpyridine-2-carboxylate	[1]
Synonyms	2-Pyridinecarboxylic acid, 6-ethynyl-, ethyl ester	[1]
CAS Number	1379302-65-4	[1]
Molecular Formula	C ₁₀ H ₉ NO ₂	[1]
Molecular Weight	175.18 g/mol	[1]
SMILES	<chem>C#CC1=NC(=CC=C1)C(=O)OCC</chem>	[1]

 alt text

Synthesis of Ethyl 6-ethynylpicolinate via Sonogashira Coupling

The most reliable and widely adopted method for installing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Rationale for the Synthetic Strategy

Our chosen strategy involves a two-step sequence starting from the commercially available Ethyl 6-bromopicolinate:

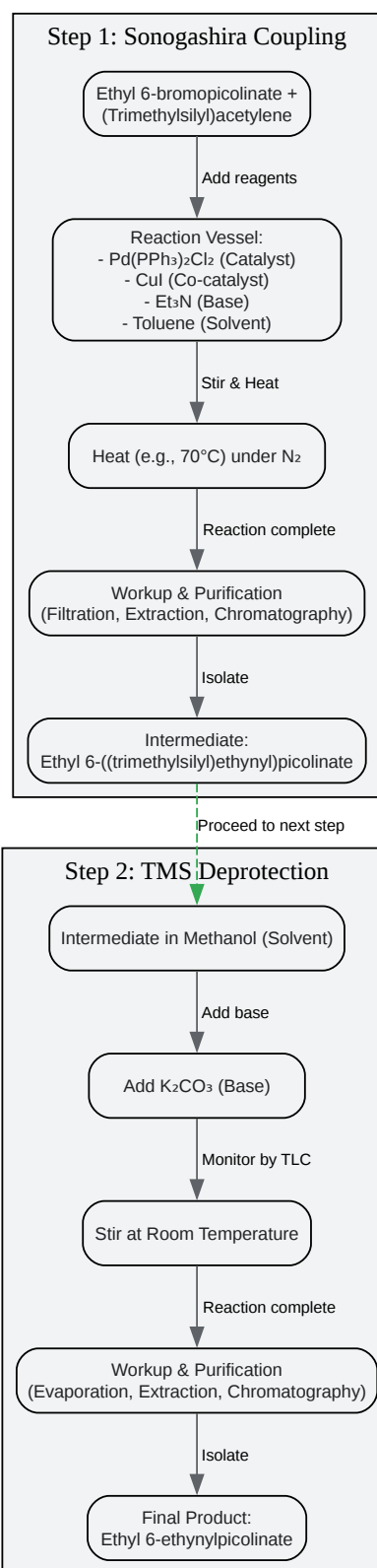
- **Sonogashira Coupling:** The aryl bromide is coupled with a protected terminal alkyne, specifically (Trimethylsilyl)acetylene (TMSA). Using a protected alkyne is a critical experimental choice. It prevents the undesired self-coupling of the terminal alkyne (Glaser coupling) and ensures a clean reaction profile, leading to a single, silylated product.[4]
- **Deprotection:** The trimethylsilyl (TMS) protecting group is selectively removed under mild basic conditions to yield the final terminal alkyne. This step is essential as the free terminal

alkyne is often the desired functionality for subsequent reactions like click chemistry or further couplings.

This sequence is highly efficient, tolerates a wide range of functional groups, and proceeds under relatively mild conditions, making it a cornerstone of modern synthetic chemistry.^[2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.



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Caption: Synthetic workflow for **Ethyl 6-ethynylpicolinate**.

Detailed Step-by-Step Protocol

Step 1: Synthesis of Ethyl 6-((trimethylsilyl)ethynyl)picolinate

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add Ethyl 6-bromopicolinate (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.03 eq.), and copper(I) iodide (CuI , 0.06 eq.).
- **Solvent and Reagents:** Evacuate and backfill the flask with dry nitrogen gas (repeat 3x). Add anhydrous toluene (approx. 10 mL per 1 mmol of bromide) and triethylamine (Et_3N , 2.5 eq.).
- **Alkyne Addition:** Add (Trimethylsilyl)acetylene (1.5 eq.) dropwise to the stirred mixture.
- **Reaction:** Heat the reaction mixture to 70°C and stir under nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-6 hours).
- **Workup:** Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the TMS-protected intermediate as a solid.

Step 2: Synthesis of **Ethyl 6-ethynylpicolinate** (TMS Deprotection)

- **Dissolution:** Dissolve the purified TMS-protected intermediate from Step 1 in methanol (approx. 20 mL per 1 mmol).
- **Base Addition:** To this solution, add potassium carbonate (K_2CO_3 , 0.2 eq.).^[5] The use of a mild, inexpensive base like K_2CO_3 is sufficient for this transformation and avoids potential side reactions associated with stronger bases.^{[6][7]}
- **Reaction:** Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully converted to the more polar product (typically 1-2 hours).
- **Workup:** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and extract the product with dichloromethane.

or ethyl acetate (3x).

- Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. If necessary, purify further by flash column chromatography to yield **Ethyl 6-ethynylpicolinate** as a pure solid.

Structural Elucidation and Quality Control

Confirming the chemical structure and assessing the purity of the final compound is a non-negotiable step in synthesis. A combination of spectroscopic methods provides a self-validating system where each technique offers complementary information. While a public database of the complete experimental spectra for this specific molecule is not readily available, the expected data can be reliably predicted based on its constituent functional groups and extensive literature on similar compounds.^[8]

Technique	Functional Group	Expected Signal / Observation	Rationale
^1H NMR	Ethyl (-OCH ₂ CH ₃)	~4.4 ppm (quartet, 2H)~1.4 ppm (triplet, 3H)	Standard ethyl ester pattern; CH ₂ is deshielded by the adjacent oxygen.[9] [10]
Pyridine Ring (-C ₅ H ₃ N-)	~7.6-8.2 ppm (multiplets, 3H)	Aromatic protons on an electron-deficient pyridine ring.	
Alkyne (-C≡C-H)	~3.2 ppm (singlet, 1H)	The acetylenic proton is a sharp singlet in a characteristic region.	
^{13}C NMR	Carbonyl (-C=O)	~164 ppm	The sp ² carbonyl carbon is significantly deshielded.[11]
Pyridine Ring (-C ₅ H ₃ N-)	~124-150 ppm (5 signals)	Aromatic carbons; carbons adjacent to nitrogen are further downfield.[9]	
Alkyne (-C≡C-H)	~83 ppm, ~79 ppm (2 signals)	sp-hybridized carbons appear in this characteristic range.	
Ethyl (-OCH ₂ CH ₃)	~62 ppm (-OCH ₂ -)~14 ppm (-CH ₃)	Aliphatic carbons, with the O-linked carbon being more deshielded.[11]	
FT-IR	Alkyne (-C≡C-H)	~3300 cm ⁻¹ (strong, sharp)	Terminal C-H stretch. Its presence is key to confirming deprotection.[12]

Alkyne (-C≡C-)	~2115 cm ⁻¹ (weak to medium)	C≡C triple bond stretch.	
Carbonyl (-C=O)	~1730 cm ⁻¹ (strong, sharp)	Characteristic ester carbonyl stretch.[13]	
C-O Stretch	~1250-1300 cm ⁻¹ (strong)	Ester C-O bond stretch.[13]	
Mass Spec.	Molecular Ion [M] ⁺	m/z = 175.18	Corresponds to the calculated molecular weight of C ₁₀ H ₉ NO ₂ .

Applications and Future Directions

Ethyl 6-ethynylpicolinate is not merely a chemical curiosity; it is a valuable building block for creating more complex molecules. The terminal alkyne is primed for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, while the picolinate ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These functionalities make it an attractive starting material for:

- Medicinal Chemistry: Synthesis of novel kinase inhibitors and other targeted therapeutics. [14][15]
- Materials Science: Development of novel ligands for metal-organic frameworks (MOFs) or functional polymers.
- Agrochemicals: As a scaffold for new pesticides and herbicides.

The continued exploration of this and related heterocyclic synthons will undoubtedly fuel innovation across the chemical sciences.

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References

- 1. chemscene.com [chemscene.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 10. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 6.8 ^{13}C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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